molecular formula C₈H₄D₃NO₂ B1162736 N-Acetyl-4-benzoquinone Imine-D3

N-Acetyl-4-benzoquinone Imine-D3

Cat. No.: B1162736
M. Wt: 152.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Deuterated Analogs in Mechanistic and Analytical Studies

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable in scientific research for several reasons. youtube.comacs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can slow down metabolic reactions that involve the breaking of this bond. assumption.edu By observing how deuteration affects the rate and products of metabolism, researchers can pinpoint the specific sites on a molecule that are most susceptible to metabolic breakdown. assumption.edunih.gov

Furthermore, deuterated compounds serve as excellent internal standards in analytical techniques like mass spectrometry. assumption.edunih.gov Since they are chemically identical to their non-deuterated counterparts but have a different mass, they can be used to accurately quantify the concentration of a substance in a biological sample. Deuterium is also widely used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. wikipedia.orgyoutube.com

Historical Perspective of N-Acetyl-4-benzoquinone Imine (NAPQI) as a Research Tool

N-acetyl-p-benzoquinone imine (NAPQI) was first proposed as the toxic metabolite of acetaminophen (B1664979) decades ago, though its direct detection as an enzymatic oxidation product proved challenging. pnas.org It is formed in the liver by cytochrome P-450 enzymes. pnas.orgwikipedia.org Under normal conditions, NAPQI is quickly detoxified by conjugation with glutathione (B108866). wikipedia.orgcaymanchem.com However, in cases of acetaminophen overdose, glutathione stores are depleted, leading to an accumulation of NAPQI. wikipedia.orgcaymanchem.com This excess NAPQI can then react with cellular proteins, causing liver cell death and, in severe cases, liver failure. wikipedia.orgnih.gov The study of NAPQI has been instrumental in understanding the mechanisms of drug-induced liver injury. nih.govnih.gov

Rationale for Deuterium Labeling in Investigating Compound Behavior

The use of deuterium labeling in studying compounds like NAPQI offers a powerful way to investigate their behavior in biological systems. youtube.comontosight.ai By creating a deuterated version, such as N-Acetyl-4-benzoquinone Imine-D3, researchers can:

Trace Metabolic Pathways: Follow the journey of the deuterated compound through the body to identify its metabolites and understand how it is processed. ontosight.aiyoutube.com

Elucidate Reaction Mechanisms: Determine the specific steps involved in the chemical reactions that lead to both detoxification and toxicity. researchgate.netacs.org

Quantify Metabolite Formation: Accurately measure the amount of NAPQI and its byproducts formed in biological samples. nih.gov

Investigate Toxicity: Assess how altering the metabolic rate through deuteration impacts the toxic effects of the compound. nih.govnih.gov

The insights gained from using deuterated analogs like this compound are crucial for developing safer drugs and better treatments for drug-induced toxicity.

Properties

Molecular Formula

C₈H₄D₃NO₂

Molecular Weight

152.17

Synonyms

4-(Acetylimino)-2,5-cyclohexadien-1-one-D3;  Acetimidoquinone-D3;  N-Acetyl-p-benzoquinonimine-D3;  NAPQI-D3

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for N Acetyl 4 Benzoquinone Imine D3

Precursor Synthesis Strategies for Deuterium (B1214612) Incorporation

The synthesis of N-Acetyl-4-benzoquinone Imine-D3 fundamentally relies on the successful incorporation of deuterium into its precursor, acetaminophen (B1664979) (also known as paracetamol) or its immediate precursors. The common strategy involves introducing deuterium atoms onto the phenyl ring of acetaminophen, creating a deuterated version that can then be oxidized to form the final product.

A primary precursor for this process is a deuterated version of p-aminophenol. The synthesis of deuterated acetaminophen often starts with p-aminophenol, which is then acetylated. To produce the D3 variant, a specifically labeled p-aminophenol is required. For example, N-(4-hydroxyphenyl-2,3,5,6-d4)-acetamide (Acetaminophen-d4) is synthesized from 4-aminophenol-d4, indicating that the deuterium atoms are incorporated into the benzene (B151609) ring of the precursor. caymanchem.com

Another approach involves the direct deuteration of acetaminophen itself or its precursors through hydrogen-deuterium exchange reactions. These reactions can be catalyzed under various conditions, but achieving site-specific deuteration can be challenging. A general method for preparing deuterated intermediates involves protecting the amino group of a precursor, followed by a deuteration reaction using heavy water (D₂O), and subsequent deprotection. google.com The purity and isotopic enrichment of the final deuterated product are highly dependent on the efficiency and selectivity of these precursor synthesis steps. nih.gov

The synthesis of N-acetyl-p-aminophenol from p-aminophenol is a well-established industrial process, often involving the acetylation of p-aminophenol with acetic anhydride (B1165640) in an aqueous or acidic medium. google.comuwaterloo.cagoogle.com To create the deuterated analog, a deuterated starting material, such as p-aminophenol-d4, would be used in a similar acetylation reaction.

Chemical Synthesis Routes to this compound

The chemical synthesis of this compound from its deuterated acetaminophen precursor is primarily an oxidation reaction.

Oxidation Reactions for Quinone Imine Formation

The conversion of acetaminophen to N-acetyl-p-benzoquinone imine (NAPQI) is an oxidation process. In a laboratory setting, this transformation can be achieved using various oxidizing agents. A common method reported for the synthesis of unlabeled NAPQI involves the oxidation of acetaminophen using a one-electron oxidant like silver oxide (Ag₂O). researchgate.net This method can be directly applied to the deuterated precursor, Acetaminophen-d3, to yield the desired this compound.

The reaction mechanism involves the removal of electrons from the acetaminophen molecule, leading to the formation of the highly reactive quinone imine structure. The choice of oxidant and reaction conditions is critical to maximize the yield of the desired product while minimizing side reactions and degradation, as NAPQI itself is an unstable compound.

Purification and Characterization of Synthetic Deuterated Material

Due to the reactive and unstable nature of this compound, purification and characterization require careful handling and specific analytical techniques.

Purification: Immediately following synthesis, the crude product must be purified to remove unreacted starting materials, oxidizing agents, and any byproducts. Recrystallization is a common technique used for the purification of the crude acetaminophen precursor before oxidation. uwaterloo.ca For the final NAPQI-D3 product, chromatographic methods are often preferred due to the compound's instability. High-performance liquid chromatography (HPLC) is a powerful tool for separating the target compound from impurities. nih.gov

Characterization: The identity and purity of the synthesized this compound are confirmed through various analytical methods.

Mass Spectrometry (MS): This is a crucial technique for confirming the molecular weight of the compound (152.17 g/mol for the D3 variant) and verifying the successful incorporation of the deuterium isotopes. scbt.com HPLC combined with mass spectrometry (HPLC-MS) is particularly useful for both quantification and structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the molecular structure. For deuterated compounds, deuterium NMR (²H-NMR) can also be employed to confirm the positions of the deuterium labels.

Certificate of Analysis: For commercially available standards, a Certificate of Analysis provides lot-specific data on purity and identity, which is essential for its use in quantitative studies. scbt.com

Enzymatic Synthesis Approaches for Isotope-Labeled N-Acetyl-4-benzoquinone Imine

In biological systems, N-acetyl-p-benzoquinone imine is formed from acetaminophen primarily through enzymatic oxidation mediated by the cytochrome P-450 (CYP) enzyme system in the liver. wikipedia.orgnih.gov Specifically, enzymes like CYP2E1 and CYP3A4 are involved. wikipedia.org

This biological pathway can be harnessed for the in vitro enzymatic synthesis of isotope-labeled NAPQI. The approach involves incubating the deuterated precursor, Acetaminophen-d3, with isolated liver microsomes, which contain the necessary cytochrome P-450 enzymes and cofactors like NADPH. nih.gov

Key components of the enzymatic synthesis system:

Enzyme Source: Purified cytochrome P-450 enzymes or, more commonly, liver microsomes. nih.gov

Substrate: The deuterated precursor, N-Acetyl-4-aminophenol-d3.

Cofactors: NADPH is required for the catalytic activity of NADPH-cytochrome P-450 reductase, which supports the CYP enzyme cycle. nih.gov

While this method effectively mimics the biological production of NAPQI-D3, the yields are often small, and the product is typically generated within a complex biological matrix, making isolation challenging. Therefore, this approach is more commonly used in metabolic studies to investigate reaction kinetics and metabolite formation rather than for bulk chemical synthesis. nih.gov Research has shown that NAPQI can be rapidly reduced back to acetaminophen by enzymes like NADPH-cytochrome P-450 reductase, which presents a challenge in its isolation. nih.gov

Metabolic Formation Pathways of N Acetyl 4 Benzoquinone Imine in Research Models

Cytochrome P450-Mediated Bioactivation Pathways in Microsomal Systems

The primary route for the metabolic activation of acetaminophen (B1664979) to NAPQI involves the cytochrome P450 (CYP) mixed-function oxidase system located in the endoplasmic reticulum of hepatocytes. wikipedia.orgnih.govnih.gov In microsomal systems, which are preparations of the endoplasmic reticulum, the conversion of acetaminophen to NAPQI is dependent on the presence of NADPH and NADPH-cytochrome P-450 reductase. nih.govnih.gov

Direct detection of NAPQI in these systems has been challenging due to its high reactivity and rapid reduction back to acetaminophen. nih.govnih.gov However, studies using trapping agents like glutathione (B108866) have confirmed its formation. nih.gov The binding of radiolabeled acetaminophen to microsomal proteins, which is decreased by the presence of glutathione, provides indirect but compelling evidence for the formation of NAPQI. nih.govnih.gov

Several cytochrome P450 isoforms have been identified as being capable of catalyzing the oxidation of acetaminophen to NAPQI. In vitro studies using human recombinant CYP enzymes have shown that CYP2E1, CYP3A4, and CYP1A2 are the primary isoforms involved in this bioactivation. nih.govnih.gov

CYP2E1: This isoform is considered a major contributor to NAPQI formation, particularly at higher, toxic concentrations of acetaminophen. nih.govbiorxiv.org

CYP3A4: Studies have indicated that CYP3A4 is the most efficient enzyme in catalyzing the formation of NAPQI, especially at therapeutic concentrations of acetaminophen. nih.gov It exhibits the highest capacity for bioactivation at both therapeutic and toxic concentrations. nih.gov

CYP1A2: This isoform also contributes to the metabolism of acetaminophen to its reactive metabolite. nih.govnih.gov

The relative contribution of these isoforms can vary depending on the concentration of acetaminophen. At toxic concentrations, the order of activity for NAPQI formation is generally CYP3A4 > CYP2E1 > CYP1A2 > CYP2D6. nih.gov

Table 1: Human Cytochrome P450 Isoforms Involved in N-Acetyl-4-benzoquinone Imine (NAPQI) Formation

CYP IsoformRelative Contribution to NAPQI FormationNotes
CYP2E1Major contributor, especially at toxic concentrationsPlays a significant role in acetaminophen-induced hepatotoxicity. nih.govbiorxiv.org
CYP3A4Most efficient at both therapeutic and toxic concentrationsExhibits the lowest Km value, indicating high affinity for acetaminophen. nih.gov
CYP1A2Contributes to NAPQI formationInvolved in the bioactivation pathway. nih.govnih.gov
CYP2D6Minor contributorShows some activity in NAPQI formation at toxic concentrations. nih.gov

Kinetic studies have provided valuable insights into the enzymatic formation of NAPQI. The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the reduction of NAPQI by NADPH-cytochrome P-450 reductase have been determined. The apparent Km for NAPQI was found to be between 1.8 and 4.0 µM, with an apparent Vmax of 29.4 µmoles per minute per mg of protein. nih.gov These studies also revealed substrate inhibition at NAPQI concentrations above 10 µM. nih.gov

In terms of formation, kinetic analyses of human recombinant CYP enzymes have shown that CYP3A4 has the lowest Km value for acetaminophen oxidation, at 130 µM, making it the most efficient enzyme in producing NAPQI. nih.gov

Peroxidase-Mediated Formation Pathways

In addition to cytochrome P450, peroxidases can also mediate the formation of NAPQI. For instance, the formation of a 4-aminophenoxyl free radical from NAPQI has been observed in systems containing horseradish peroxidase. researchgate.net This suggests that peroxidative metabolism can be an alternative pathway for the bioactivation of acetaminophen, particularly in tissues with low CYP activity but high peroxidase activity.

Non-Enzymatic Formation Mechanisms of N-Acetyl-4-benzoquinone Imine

While enzymatic pathways are the primary routes for NAPQI formation in vivo, non-enzymatic mechanisms have also been investigated. One such study demonstrated the formation of NAPQI from the reaction of acetaminophen with nitrite (B80452) under conditions mimicking the human stomach. nih.gov This suggests a potential for non-enzymatic formation prior to hepatic metabolism, although the in vivo significance of this pathway remains to be fully elucidated.

Investigations of Bioactivation Potential in Different Animal Models for Comparative Research

Comparative studies across different animal models are crucial for understanding species differences in acetaminophen metabolism and toxicity. For example, research has been conducted in mice and rats to investigate the bioactivation of acetaminophen. nih.govnih.gov

In mouse liver microsomal incubations, the formation of NAPQI has been confirmed through the detection of its glutathione conjugate and its covalent binding to proteins. nih.gov Studies using hepatocytes isolated from rats have also been instrumental in examining the cytotoxic effects of NAPQI and its dimethylated analogues. nih.gov Comparing the bioactivation capacity in microsomes from different animal species, such as dexamethasone-induced rat liver microsomes, has shown varying efficiencies in NAPQI formation. nih.gov These comparative data are essential for extrapolating research findings to human scenarios.

Mechanistic Studies of N Acetyl 4 Benzoquinone Imine Reactivity and Interactions

Electrophilic Reactivity with Nucleophiles in Cell-Free Systems

N-Acetyl-4-benzoquinone imine is characterized by its significant electrophilicity, rendering it highly reactive towards nucleophiles. nih.gov This reactivity is central to its interactions within biological systems.

Adduct Formation with Glutathione (B108866) (GSH) and Thiol-Containing Compounds

At a physiological pH, NAPQI reacts rapidly with the endogenous antioxidant glutathione (GSH), a tripeptide containing a nucleophilic thiol group. nih.gov This reaction leads to the formation of a glutathione conjugate, effectively detoxifying the reactive imine. nih.govwikipedia.org In situations where GSH levels are depleted, NAPQI can react with other thiol-containing compounds. researchgate.net

Studies have shown that in addition to direct conjugation, the reaction between NAPQI and GSH can also produce stoichiometric amounts of acetaminophen (B1664979) and glutathione disulfide (GSSG). nih.gov This indicates a redox component to their interaction. The formation of adducts with other thiol-containing molecules, such as cysteine and N-acetylcysteine, has also been observed, particularly in plasma. nih.gov

Table 1: NAPQI Adducts with Thiol-Containing Compounds
NucleophileAdduct FormedSignificance
Glutathione (GSH)NAPQI-GSH ConjugatePrimary detoxification pathway nih.govwikipedia.org
CysteineNAPQI-Cysteine AdductObserved in plasma, indicates reaction with protein degradation products or free cysteine nih.gov
N-AcetylcysteineNAPQI-N-Acetylcysteine AdductFound in plasma, relevant to the mechanism of action of N-acetylcysteine as an antidote nih.gov

Investigation of Adduct Structures by Spectroscopic Methods

The structures of adducts formed between NAPQI and various nucleophiles have been primarily elucidated using mass spectrometry (MS). Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, allowing for the fragmentation of the parent adduct ion to confirm its structure. For instance, the collision-induced dissociation (CID) of the NAPQI-glutathione adduct (NAPQI-GSH) reveals characteristic fragments corresponding to the loss of the glutamyl and glycinyl residues from the glutathione backbone, confirming the covalent linkage. researchgate.net

High-resolution mass spectrometry is also employed to determine the accurate mass of the adducts, further solidifying their identification. frontiersin.org In addition to mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze the covalent bonds formed between NAPQI and the side chains of amino acids, providing detailed structural information on the arylation products. nih.gov

Interaction with Cellular Macromolecules in Isolated Cell Systems

In scenarios of depleted primary nucleophilic scavengers like glutathione, the electrophilic nature of NAPQI allows it to react with essential cellular macromolecules, including proteins and nucleic acids. nih.gov

Covalent Binding to Proteins and Identification of Arylation Sites

NAPQI is known to form covalent bonds with proteins, a process termed arylation. frontiersin.org The primary targets for this arylation are the nucleophilic side chains of amino acids. Numerous studies have confirmed that the thiol group of cysteine residues is a major site of NAPQI adduction on proteins. researchgate.netnih.gov

However, research has expanded the list of potential arylation targets to include other amino acid residues. ¹H NMR and mass spectrometry analyses have revealed that NAPQI can also form covalent bonds with the side chains of methionine, tyrosine, and tryptophan. nih.gov Despite this broader potential reactivity, in more complex biological systems like liver microsomes, the arylation of cysteine residues appears to be the predominant interaction. nih.gov This covalent modification of proteins can lead to alterations in their structure and function. frontiersin.org

Table 2: Identified Protein Arylation Sites for NAPQI
Amino Acid ResidueFunctional GroupReactivity with NAPQI
CysteineThiol (-SH)Primary and most favorable target for arylation researchgate.netnih.gov
MethionineThioether (-S-CH₃)Demonstrated reactivity in cell-free systems nih.gov
TyrosinePhenol (-OH)Demonstrated reactivity in cell-free systems nih.gov
TryptophanIndoleDemonstrated reactivity in cell-free systems nih.gov

Reactions with Nucleic Acids and DNA Adduct Formation

While the primary focus of NAPQI's reactivity is often on proteins, its electrophilic character suggests a potential for interaction with nucleic acids. The nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA present potential nucleophilic sites for adduction.

Although less extensively characterized than protein adducts, the formation of DNA adducts by reactive metabolites is a known mechanism of genotoxicity. The interaction of NAPQI with DNA is a plausible contributor to cellular damage, particularly under conditions of extensive GSH depletion. Further research is needed to fully elucidate the specific nature and consequences of NAPQI-DNA adduct formation in isolated cell systems.

Redox Cycling Mechanisms and Free Radical Formation in Experimental Systems

Beyond its role as an electrophile, NAPQI can participate in redox cycling, a process that can lead to the generation of free radicals and contribute to oxidative stress. In certain experimental systems, NAPQI can be reduced to a semiquinone imine radical. nih.gov

Generation of Semiquinone and Aminophenoxyl Free Radicals

The metabolism of N-acetyl-p-benzoquinone imine (NAPQI) can lead to the formation of free radical species. Specifically, NAPQI and its analog, N-acetyl-3,5-dimethyl-p-benzoquinone imine, are metabolized by rat liver microsomes in the presence of NADPH to their corresponding 4-aminophenoxyl free radicals. nih.gov These radicals have been identified using electron spin resonance (ESR) spectroscopy. nih.gov The formation of the 4-aminophenoxyl free radical can be suppressed by deacetylase inhibitors, suggesting a role for deacetylation in this process. nih.gov Interestingly, the N-acetyl-4-aminophenoxyl radical does not appear to react with oxygen to form superoxide. nih.gov

In vitro experiments have also shown the formation of N-acetyl-p-benzosemiquinone imine (NAPSQI) by prostaglandin (B15479496) H2 synthases. nih.gov However, under anaerobic conditions in aqueous media, electron spin resonance studies did not detect the formation of a free radical from the chemical or enzymatic reduction of NAPQI. nih.gov

Role of NADPH-Cytochrome P450 Reductase in Reduction

NADPH-cytochrome P450 reductase plays a significant role in the reduction of NAPQI. nih.govpnas.orgnih.gov This enzyme rapidly metabolizes NAPQI, with an apparent Km of 1.8 to 4.0 microM and an apparent Vmax of 29.4 mumoles per minute per mg. nih.gov The reduction of NAPQI by NADPH and NADPH-cytochrome P450 reductase is so efficient that steady-state levels of NAPQI can be below detection limits. nih.govpnas.orgnih.govpnas.org This process regenerates acetaminophen from NAPQI. nih.govpnas.orgnih.gov

The reduction of NAPQI is not solely dependent on enzymatic activity; NADPH can also reduce NAPQI at a slower rate in the absence of the enzyme. nih.gov Other reducing agents, such as L-ascorbic acid and NADH, also decrease the binding of NAPQI to proteins by reducing it back to acetaminophen. nih.govpnas.orgnih.gov When NADPH-cytochrome P450 reductase is substituted for rat liver microsomes, it directly reduces N-acetyl-3,5-dimethyl-p-benzoquinone imine to the N-acetyl-2,6-dimethyl-4-aminophenoxyl free radical, as the deacetylase activity present in microsomes is eliminated. nih.gov However, incubation of NAPQI with NADPH-cytochrome P450 reductase alone did not result in a detectable concentration of the corresponding phenoxyl free radical. nih.govresearchgate.net

Effects on Cellular Energy Metabolism in Isolated Hepatocytes

Impact on Mitochondrial Function and ATP Content

Exposure of isolated hepatocytes to NAPQI leads to rapid and significant changes in cellular energy metabolism, primarily impacting mitochondrial function. nih.gov Incubation with NAPQI results in an immediate uptake of the compound into the mitochondria. nih.gov This is followed by a dramatic depletion of mitochondrial ATP content, with over 80% depletion observed after just one minute of exposure to 400 microM NAPQI. nih.gov The loss of ATP is accompanied by corresponding increases in ADP and AMP. nih.gov

NAPQI is significantly more potent than its parent compound, acetaminophen, at reducing mitochondrial respiratory capacity, maximum respiratory rates, and ATP production. nih.gov The toxic effects of NAPQI are believed to involve the covalent binding of the metabolite to mitochondrial proteins, leading to a loss of energy production and subsequent cell death. nih.govnih.gov Specifically, NAPQI can interfere with complexes I and II of the mitochondrial electron transport chain. nih.gov It can also affect the ATP-synthase α-subunit, leading to impaired ATP production. nih.gov The depletion of ATP is a critical factor in determining the mode of cell death, with low levels favoring necrosis. nih.gov

Modulation of NAD(P)H Levels

The interaction of NAPQI with hepatocytes also leads to distinct changes in the levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphates. The rapid reduction of NAPQI within the cells contributes to the oxidation of NADPH. nih.gov In isolated hepatocytes, the addition of NAPQI causes a transitory decrease in NADPH content. This oxidation of NADPH is linked to the reduction of glutathione disulfide (GSSG) back to glutathione (GSH) by the NADPH-dependent enzyme glutathione reductase. nih.gov

In contrast to its effect on NADPH, no significant change in mitochondrial NAD+ was observed during the initial phase of exposure to NAPQI. nih.gov Similarly, intracellular NADH levels remained unchanged.

Enzyme Inhibition Studies in In Vitro Models

Inhibition of Glutathione Synthetase

In vitro studies have demonstrated that NAPQI can directly inhibit the activity of glutathione synthetase (GS). port.ac.uktandfonline.comnih.gov This inhibition is irreversible and concentration-dependent. port.ac.uktandfonline.comnih.gov Co-incubation of 0.77 µM of GS with NAPQI concentrations ranging from 25 to 400 µM resulted in a 16% to 89% decrease in enzyme activity. port.ac.uktandfonline.comnih.govscispace.com

The mechanism of inhibition involves the covalent binding of NAPQI to the enzyme. port.ac.uktandfonline.comnih.govscispace.com Specifically, peptide mapping using mass spectrometry has shown that NAPQI binds to cysteine-422 of GS, a residue known to be essential for the enzyme's catalytic activity. nih.govscispace.com Computational docking studies support this finding, indicating that NAPQI is positioned appropriately for covalent bonding with cysteine-422 through a Michael addition reaction. nih.govscispace.com This inhibition of glutathione synthesis is a significant biochemical observation, as glutathione is crucial for the detoxification of NAPQI. port.ac.uktandfonline.comnih.govscispace.com

Inhibition of Glutathione Synthetase by NAPQI

NAPQI Concentration (µM) GS Concentration (µM) Percentage Decrease in Enzyme Activity
25 0.77 16%

Effects on Other Enzymes

While the interaction of N-Acetyl-4-benzoquinone Imine (NAPQI) with glutathione (GSH) and glutathione S-transferases (GSTs) is a primary focus in toxicological studies, this reactive metabolite also exerts significant effects on a variety of other enzymes. These interactions are crucial in understanding the broader cellular dysfunction that occurs during NAPQI-induced toxicity. The following discussion is based on studies of NAPQI; it is presumed that the deuterated form, N-Acetyl-4-benzoquinone Imine-D3, exhibits analogous enzymatic interactions, as specific studies on the deuterated compound are not prevalent in the current literature.

The reactivity of NAPQI is not limited to the glutathione conjugation pathway. When glutathione stores are depleted, NAPQI can covalently bind to and inhibit a range of other enzymes, contributing to cellular damage. wikipedia.org

Glutathione Synthetase: Research has shown that NAPQI can directly inhibit glutathione synthetase, the enzyme responsible for the second step in glutathione synthesis. tandfonline.comnih.gov This inhibition is irreversible and occurs through the covalent binding of NAPQI to a critical cysteine residue (Cys-422) in the enzyme's active site. tandfonline.comnih.gov The inhibition of this enzyme further exacerbates the depletion of glutathione, creating a vicious cycle that enhances NAPQI toxicity. tandfonline.com A study demonstrated that co-incubation of glutathione synthetase with NAPQI at concentrations ranging from 25 to 400 μM resulted in a 16% to 89% decrease in enzyme activity. nih.gov This finding suggests a potential mechanism for the 5-oxoprolinuric acidosis observed in some patients undergoing acetaminophen therapy. tandfonline.comnih.gov

Mitochondrial Enzymes: Mitochondria are a key target for NAPQI-induced toxicity. The binding of NAPQI to various mitochondrial proteins leads to mitochondrial dysfunction, characterized by impaired energy production and increased oxidative stress. nih.govnih.gov

Succinate (B1194679) Dehydrogenase (Complex II): Computational studies have identified succinate dehydrogenase as a favorable binding partner for NAPQI. nih.gov The binding of NAPQI to this enzyme, a crucial component of both the electron transport chain and the tricarboxylic acid (TCA) cycle, can disrupt cellular respiration and ATP production. nih.gov

ATP Synthase: NAPQI can form adducts with the ATP synthase α-subunit, leading to impaired ATP production. nih.gov This contributes to the rapid depletion of mitochondrial ATP observed in hepatocytes exposed to NAPQI. nih.gov

Glutamate (B1630785) Dehydrogenase: The activity of glutamate dehydrogenase, a mitochondrial matrix enzyme, has been shown to decrease by approximately 25% in mice treated with a toxic dose of acetaminophen. nih.govresearchgate.net This inhibition further points to the widespread impact of NAPQI on mitochondrial function. wikipedia.org

Other Mitochondrial Proteins: Proteomic analyses have identified several other mitochondrial proteins that are targets of NAPQI, including glutathione peroxidase and proteins of the electron transport chain's complex I. nih.govresearchgate.net

Other Affected Enzymes:

N-10-Formyltetrahydrofolate Dehydrogenase: Similar to glutamate dehydrogenase, the catalytic activity of this enzyme was found to be reduced by about 25% in the livers of mice following a toxic dose of acetaminophen. nih.gov This enzyme is involved in folate metabolism, and its inhibition can have downstream effects on nucleotide synthesis and other cellular processes.

NADPH-Cytochrome P-450 Reductase: NAPQI is a substrate for NADPH-cytochrome P-450 reductase, which metabolizes it. nih.gov However, at concentrations above 10 μM, NAPQI exhibits substrate inhibition of this enzyme. nih.gov

The following table summarizes the research findings on the effects of NAPQI on various enzymes.

EnzymeOrganism/SystemKey FindingsReference(s)
Glutathione Synthetase In vitroIrreversibly inhibited by NAPQI through covalent binding to Cys-422. A 16-89% decrease in activity was observed with 25-400 μM NAPQI. tandfonline.comnih.gov tandfonline.comnih.gov
Succinate Dehydrogenase Computational StudyIdentified as a high-affinity binding partner for NAPQI, suggesting a mechanism for the disruption of the electron transport chain. nih.gov nih.gov
ATP Synthase HepatocytesNAPQI forms adducts with the α-subunit, impairing ATP production. nih.gov nih.gov
Glutamate Dehydrogenase MiceCatalytic activity decreased by approximately 25% following a toxic dose of acetaminophen. nih.gov wikipedia.orgnih.gov
N-10-Formyltetrahydrofolate Dehydrogenase MiceCatalytic activity decreased by approximately 25% following a toxic dose of acetaminophen. nih.gov nih.gov
NADPH-Cytochrome P-450 Reductase In vitro (Rat)NAPQI is a substrate but exhibits substrate inhibition at concentrations above 10 μM. nih.gov nih.gov

Advanced Analytical Methodologies for N Acetyl 4 Benzoquinone Imine D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Matrices

LC-MS/MS has emerged as the gold standard for the quantification of a wide array of compounds in complex mixtures, and its application to NAPQI-D3 is no exception. This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, enabling precise measurements even at low concentrations.

Application of N-Acetyl-4-benzoquinone Imine-D3 as an Internal Standard

In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound serves this exact purpose in the analysis of its non-labeled counterpart, N-acetyl-p-benzoquinone imine (NAPQI). By introducing a known quantity of NAPQI-D3 into the sample, any variations that occur during sample preparation, such as extraction losses or ionization suppression/enhancement in the mass spectrometer, can be effectively normalized. This is because the deuterated standard behaves almost identically to the analyte of interest throughout the analytical process.

The use of an appropriate internal standard is a cornerstone of robust bioanalytical method development, compensating for potential variability and ensuring the integrity of the quantitative data.

Method Development and Validation for Biological Sample Analysis

The development and validation of LC-MS/MS methods for the analysis of NAPQI in biological matrices like plasma, liver, and kidney homogenates are critical for preclinical and clinical research. researchgate.netnih.gov A typical method involves protein precipitation to remove larger molecules, followed by chromatographic separation and mass spectrometric detection. researchgate.net

A rapid, specific, and sensitive LC-MS/MS method was developed to simultaneously quantify NAPQI, among other metabolites, in mouse plasma, liver, and kidney homogenates. nih.gov The analytes were separated using a binary gradient mobile phase on a C18 column and detected in a short 3.2-minute run time. researchgate.netnih.gov Quantification was achieved using multiple reaction monitoring (MRM) in positive ion mode. researchgate.netnih.gov

Method validation is a comprehensive process that ensures the reliability of the analytical method. Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.netnih.gov

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.netnih.gov For instance, calibration curves for NAPQI in plasma and tissue homogenates have been shown to be linear over a concentration range of 0.050–5.00 μg/mL. nih.gov

Precision and Accuracy: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings (precision) and the closeness of the measured value to the true value (accuracy). researchgate.netnih.gov For NAPQI, intra- and inter-run precision values have been reported to be within 12.47% at the lower limit of quantitation. nih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. researchgate.netnih.gov

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. researchgate.netnih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov

Table 1: LC-MS/MS Method Parameters for NAPQI Analysis in Biological Matrices

Parameter Details
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrices Mouse plasma, liver homogenates, kidney homogenates
Sample Preparation Protein precipitation with methanol (B129727)
Chromatographic Column CAPCELL PAK C18 MG II
Mobile Phase Binary gradient of water and methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Run Time 3.2 minutes
Detection Mode Positive ion Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ) 0.050 µg/mL for NAPQI

Data sourced from Zhang et al., 2018. nih.gov

This validated method has been successfully applied to pharmacokinetic studies in mice. nih.gov

Detection of N-Acetyl-4-benzoquinone Imine-Adducts

NAPQI is a reactive electrophile that readily forms covalent adducts with nucleophilic molecules, such as glutathione (B108866) (GSH), cysteine, and N-acetylcysteine. elsevierpure.comjst.go.jpnih.gov The detection and quantification of these adducts by LC-MS/MS provide valuable insights into the metabolic pathways and toxicological mechanisms of acetaminophen (B1664979).

In a case study, LC-MS analysis of plasma samples from a patient who experienced an acetaminophen-induced skin rash revealed the presence of several NAPQI adducts. elsevierpure.comnih.gov A significant concentration of the NAPQI-cysteine adduct was found, along with lower concentrations of the NAPQI-N-acetylcysteine and NAPQI-glutathione adducts. elsevierpure.comnih.gov The analysis was performed using liquid chromatography/electrospray ionization-selected reaction monitoring/mass spectrometry (LC/ESI-SRM/MS). jst.go.jp

Table 2: Concentrations of NAPQI Adducts Detected in a Human Plasma Sample

Adduct Concentration (pmol/mL)
NAPQI-cysteine 33
NAPQI-N-acetylcysteine 2.0
NAPQI-glutathione 0.13

Data sourced from Ozawa et al., 2019. elsevierpure.comnih.gov

The detection of these adducts can serve as biomarkers for NAPQI formation and potential toxicity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

While LC-MS/MS is a predominant technique, GC-MS/MS also offers a powerful alternative for the analysis of certain compounds, often requiring derivatization to enhance volatility and thermal stability.

Derivatization Strategies for Enhanced Detection

For a compound like NAPQI, which is not readily volatile, derivatization is a necessary step for GC-MS analysis. A common strategy involves the use of pentafluorobenzyl (PFB) bromide (PFB-Br). nih.gov This reagent reacts with acidic compounds to form PFB derivatives, which are highly amenable to analysis by electron-capture negative-ion chemical ionization (ECNICI). nih.gov Under ECNICI conditions, these derivatives readily ionize to produce intense anions, leading to high sensitivity. nih.gov The derivatization of acetaminophen with PFB-Br has been investigated for its subsequent analysis by GC-ECNICI-MS. nih.gov

In-Source Formation Phenomena and Mitigation Strategies

An interesting phenomenon observed during the GC-ECNICI-MS analysis of PFB-derivatized acetaminophen is the in-source formation of NAPQI. nih.gov In addition to the expected anions from the derivatized acetaminophen, anions corresponding to NAPQI are also detected. nih.gov Detailed investigations suggest that the PFB ether derivative of acetaminophen can undergo oxidation within the ion source of the mass spectrometer to form NAPQI. nih.gov

This in-source formation is influenced by the ion-source temperature, with the ratio of the NAPQI anion to the derivatized acetaminophen anion decreasing as the temperature increases from 100 to 250°C. nih.gov It is important to note that this formation of NAPQI was not observed under electron ionization (EI) conditions in GC-MS. nih.gov Understanding and characterizing such in-source phenomena are critical for accurate interpretation of the mass spectra and for developing mitigation strategies, such as optimizing ion source parameters, to minimize or control these reactions. nih.gov

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are fundamental in providing insights into the electronic structure, bonding, and transformation of molecules like NAPQI-D3. These techniques are pivotal for understanding the mechanistic details of its reactions, including the formation of transient radical species and stable adducts.

Electron Spin Resonance (ESR) Spectroscopy for Free Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection of molecules with unpaired electrons, such as free radicals. In the context of NAPQI, ESR has been instrumental in studying the formation of radical intermediates during its metabolic processing.

Research has shown that the non-deuterated analog, N-acetyl-p-benzoquinone imine (NAPQI), when metabolized by rat liver microsomes in the presence of NADPH, gives rise to a 4-aminophenoxyl free radical, which can be unambiguously identified by its ESR spectrum. nih.gov The formation of this radical species is a critical step in the mechanistic pathway of NAPQI-induced toxicity. The generation of this free radical can be suppressed by inhibitors of deacetylase enzymes, such as sodium fluoride (B91410) and paraoxon, indicating the involvement of deacetylation in its formation. nih.gov

Interestingly, direct ESR detection of the N-acetyl-p-benzosemiquinone imine radical, the one-electron reduction product of NAPQI, has proven challenging under anaerobic conditions in aqueous media. acs.org This suggests that the semiquinone radical may be extremely transient or that its steady-state concentration is below the detection limits of the ESR technique under these conditions. However, when starting materials are exposed to the atmosphere, a different radical species, identified as the 2,6-dimethyl-p-benzosemiquinone free radical, can be detected, implying hydrolysis of the parent compound. nih.gov

These findings underscore the utility of ESR in trapping and identifying transient radical intermediates in the metabolic cascade of NAPQI, providing crucial evidence for its bioactivation pathways. The use of the deuterated analog, NAPQI-D3, in such studies can help to further refine the interpretation of ESR spectra through the analysis of hyperfine couplings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Characterization

The table below illustrates the type of NMR data that is essential for the characterization of complex organic molecules, including potential adducts of NAPQI-D3. The chemical shifts are indicative of the electronic environment of the nuclei, and changes in these shifts upon adduct formation can pinpoint the location of the covalent bond.

Table 1: Representative ¹H and ¹³C NMR Data for Aromatic Amide Structures

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-2'8.03 (multiplet)121.77
C-3'/5'7.50 (multiplet)129.19
C-4'7.65 (multiplet)132.50
C-6'8.29 (multiplet)124.80
N-H10.65 (singlet)-
C=O-167.34

Note: Data is illustrative and based on a related benzamide (B126) structure for demonstrating the principle of NMR characterization.

The combination of one-dimensional and two-dimensional NMR experiments is a robust methodology for the unambiguous structural determination of NAPQI-D3 adducts formed in research samples.

UV-Vis Spectroscopy for Reaction Monitoring

UV-Vis spectroscopy is a versatile technique used to quantify and monitor chemical reactions by measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For N-acetyl-p-benzoquinone imine, UV-Vis spectroscopy serves as a valuable tool for monitoring its formation and subsequent reactions in real-time.

Studies have demonstrated that the formation of NAPQI during the hydrolysis of model compounds can be detected by UV spectrophotometry. nih.gov Furthermore, the reaction of NAPQI with reducing agents like NADPH can be conveniently monitored by following the disappearance of the characteristic NADPH absorbance peak at 340 nm. pnas.org This allows for the determination of reaction kinetics and the investigation of factors that influence the stability and reactivity of NAPQI.

The final products of NAPQI metabolism, such as indophenols, also exhibit distinct UV-Vis spectra, which can be used to confirm their formation. nih.gov The maximum absorbance wavelength (λmax) is a key parameter obtained from a UV-Vis spectrum. For instance, the non-deuterated NAPQI has a reported λmax of approximately 260 nm. nih.gov

The table below provides an example of how UV-Vis spectroscopy can be used to monitor a reaction involving a related p-benzoquinone. The change in absorbance at specific wavelengths over time provides kinetic data for the reaction.

Table 2: Time-Dependent UV-Vis Spectral Data for a p-Benzoquinone Reaction

Time (minutes)Absorbance at λmax
01.2
50.9
100.7
150.5
200.4

Note: Data is illustrative, based on the principle of reaction monitoring of a benzoquinone derivative.

Therefore, UV-Vis spectroscopy is an essential and accessible technique for studying the kinetics of reactions involving NAPQI-D3 and for quantifying its concentration in solution.

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis in Research Samples

Mass Spectrometry Imaging (MSI) is a powerful analytical technique that visualizes the spatial distribution of a wide range of molecules, including drugs, metabolites, and endogenous biomolecules, directly in tissue sections without the need for labeling. nih.govacs.org This methodology is particularly well-suited for investigating the distribution of NAPQI-D3 and its adducts in research samples, providing critical information on its target organs and sites of action.

Matrix-assisted laser desorption/ionization (MALDI)-MSI is a commonly used modality for this purpose. acs.orgnih.gov In a typical MALDI-MSI experiment, a tissue section is coated with a matrix that facilitates the desorption and ionization of analytes upon laser irradiation. The mass spectrometer then detects the mass-to-charge ratio (m/z) of the ions at each spatial coordinate, generating a molecular map of the tissue.

Research on the non-deuterated analog, NAPQI, has successfully employed MALDI-MSI to study the distribution of acetaminophen and its metabolites in various tissues. For example, in kidney tissue, MALDI-MSI has been used to show the distinct distributions of acetaminophen and its cysteine adduct (formed from NAPQI), with acetaminophen accumulating in the renal pelvis and the cysteine adduct localizing to the outer medulla and renal pelvis. acs.org Similarly, in liver tissue, MALDI-MSI has revealed that the formation of acetaminophen-glutathione adducts and the depletion of glutathione occur predominantly in the CYP2E1-positive pericentral region of the liver lobules, which is the primary site of NAPQI-induced hepatotoxicity. nih.gov

The use of NAPQI-D3 in MSI studies offers the advantage of a distinct isotopic signature, allowing for its unambiguous detection and differentiation from endogenous molecules with similar nominal masses. The table below summarizes key findings from MALDI-MSI studies on acetaminophen metabolites, which are directly relevant to the application of this technique for NAPQI-D3 research.

Table 3: MALDI-MSI Analysis of Acetaminophen Metabolites in Tissue Samples

Analytem/z [M+H]⁺TissueSpatial ResolutionKey FindingReference
Acetaminophen152.071Kidney10-25 µmHigh accumulation in the renal pelvis. acs.org
Acetaminophen-Cysteine Adduct271.076Kidney10-25 µmCharacteristic distribution in the outer medulla and renal pelvis. acs.org
Acetaminophen-Glutathione Adduct-Liver-Predominantly located in the CYP2E1-positive pericentral zone. nih.gov

Note: m/z values are for the non-deuterated species.

Computational and Theoretical Investigations of N Acetyl 4 Benzoquinone Imine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and reactivity. For N-Acetyl-4-benzoquinone Imine-D3, these computational approaches would be invaluable in elucidating the effects of deuterium (B1214612) substitution on its behavior. However, specific studies detailing these calculations for the D3 variant are not readily found. In contrast, extensive research has been conducted on the non-deuterated NAPQI, a reactive metabolite of acetaminophen (B1664979). caymanchem.comnih.govbiomol.com

Electron Affinity and Redox Potential Analysis

The electron affinity and redox potential of a molecule are critical indicators of its ability to participate in electron transfer reactions, a key aspect of its potential toxicity. For NAPQI, these properties are central to its mechanism of action. nih.gov Analysis of these characteristics for the D3 variant would be crucial to determine if the isotopic labeling significantly alters its oxidative potential. Currently, dedicated studies on the electron affinity and redox potential of this compound are not available in the reviewed literature.

Spin Density Distribution in Free Radical Intermediates

The formation of free radical intermediates is a critical step in the bioactivation and toxicity of many compounds. Electron Spin Resonance (ESR) spectroscopy has been employed to study the free radical intermediates of non-deuterated NAPQI. nih.govnih.gov These studies have provided insights into the delocalization of the unpaired electron across the molecule. A similar investigation into the spin density distribution of free radical intermediates derived from this compound would be necessary to understand the influence of deuterium on radical stability and reactivity. Such specific data for the D3 compound is not currently documented in the scientific literature.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule and a biological macromolecule, such as a protein or DNA.

Prediction of Binding Sites on Proteins (e.g., glutathione (B108866) synthetase)

N-Acetyl-4-benzoquinone Imine is known to interact with and inhibit enzymes like glutathione synthetase. medchemexpress.comport.ac.uk Molecular docking studies on the non-deuterated NAPQI have been performed to understand its binding to various proteins, such as mitochondrial succinate (B1194679) dehydrogenase, revealing potential binding sites and affinities. nih.gov While it can be inferred that the D3 variant would have a similar binding mode, specific molecular docking and dynamics simulations for this compound are required for a definitive understanding. To date, such studies focusing on the deuterated compound have not been published.

Below is a hypothetical data table illustrating the kind of results that would be expected from such a study, based on findings for the non-deuterated analogue.

Target ProteinPredicted Binding Affinity (kcal/mol) for NAPQIKey Interacting Residues for NAPQI
Mitochondrial Succinate Dehydrogenase-6.7 nih.govLysA50, AlaA179 nih.gov
Glutathione SynthetaseData not availableData not available

This table is illustrative and based on data for the non-deuterated N-Acetyl-4-benzoquinone Imine (NAPQI). Specific data for the D3 variant is not available.

Interaction with DNA and other Macromolecules

The interaction of reactive metabolites with DNA is a cornerstone of chemical carcinogenesis. While the protein interactions of NAPQI are well-documented, its direct interactions with DNA are less characterized in computational studies. For this compound, there is a complete absence of published research on its potential to interact with DNA or other macromolecules at a computational level.

Prediction of Metabolic Pathways and Products

The metabolic pathway leading to the formation of N-Acetyl-4-benzoquinone Imine from its parent compound, acetaminophen, is well-established and primarily mediated by cytochrome P450 enzymes. nih.govbiomol.com It is understood that this compound would be formed from a deuterated version of acetaminophen. The subsequent metabolic fate of NAPQI involves conjugation with glutathione or covalent binding to cellular proteins. caymanchem.comnih.gov

Predictive studies on the metabolism of the D3 variant would need to consider the kinetic isotope effect, where the presence of deuterium can alter the rate of metabolic reactions. This could potentially influence the balance between its detoxification and bioactivation pathways. However, specific computational predictions of the metabolic pathways and products for this compound are not currently available.

Structure-Reactivity Relationship Studies of Quinone Imines

The reactivity of quinone imines, a class of compounds characterized by a cyclohexadiene-1-imine-4-one or aza-quinone core, is intricately linked to their molecular structure. These compounds are notable for their electrophilic nature and redox activity, which are fundamental to their biological roles and applications. acs.orgnih.gov The relationship between their structure and reactivity is a subject of extensive study, revealing how subtle modifications to their chemical architecture can profoundly influence their behavior.

The reactivity of the quinone imine system is primarily governed by the electron distribution within the molecule. Key areas of reactivity include the carbon-carbon double bonds of the quinone ring, which are susceptible to Michael-type additions, and the carbon-nitrogen double bond (imine), which can also react with nucleophiles. acs.orgresearchgate.net The redox potential of the molecule—its ability to accept electrons—is another critical aspect of its reactivity. nih.govresearchgate.net

Influence of Ring Substituents

Substituents on the quinone ring have a dominant effect on the molecule's reactivity by altering its electronic properties. The nature and position of these substituents can either enhance or diminish the electrophilicity of the ring and modulate the redox potential.

Electron-Withdrawing Groups (EWGs): When groups such as nitro (–NO2), cyano (–CN), or trifluoromethyl (–CF3) are attached to the ring, they decrease the electron density of the π-system. ias.ac.in This depletion of electrons makes the quinone imine a more potent electrophile, increasing its reactivity towards nucleophiles. For instance, in oxidative cyclization reactions, the presence of a CF3 group has been shown to direct the reaction pathway exclusively to a specific, electronically favored product. ias.ac.in Similarly, EWGs generally increase the redox potential, making the compound easier to reduce. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (–CH3) or methoxy (B1213986) (–OCH3) increase the electron density on the quinone ring. ias.ac.in This increase in electron density reduces the electrophilicity of the ring, making it less reactive towards nucleophilic attack. In some cases, an excess of electron-releasing character can even lead to alternative reaction pathways like oxidative polymerization. ias.ac.in EDGs typically lower the redox potential of the quinone imine system. nih.gov

The interplay of inductive (-I) and mesomeric (+M) effects of substituents like chlorine can lead to the formation of multiple isomers in addition reactions, as both electronic and steric factors come into play. ias.ac.in

The following table summarizes the general effects of substituents on the reactivity of the quinone imine ring:

Substituent TypeExample GroupsEffect on Electron DensityEffect on ElectrophilicityEffect on Redox Potential
Electron-Withdrawing–NO₂, –CN, –CF₃, –ClDecreaseIncreaseIncrease
Electron-Donating–CH₃, –OCH₃, –NHCORIncreaseDecreaseDecrease

Table 1. General Effects of Substituents on Quinone Imine Reactivity.

Reactivity of N-Acetyl-4-benzoquinone Imine (NAPQI)

N-Acetyl-4-benzoquinone imine (NAPQI) is a prime example of a biologically significant quinone imine. caymanchem.comwikipedia.org As a reactive metabolite of acetaminophen, its structure-reactivity profile is of significant interest. nih.govnih.gov The N-acetyl group acts as a mild electron-withdrawing group, contributing to the electrophilic character of the quinone system. This inherent reactivity allows NAPQI to readily react with soft nucleophiles. nih.gov In a biological context, this reactivity is primarily directed towards the thiol group of glutathione and cysteine residues in proteins. wikipedia.orgnih.gov

The Role of this compound in Reactivity Studies

The deuterated analogue, this compound, where three hydrogen atoms on the N-acetyl group are replaced by deuterium, is a valuable tool for investigating reaction mechanisms. scbt.com While the electronic properties of the molecule are negligibly affected by this isotopic substitution, the increased mass of deuterium can lead to a kinetic isotope effect (KIE).

A KIE is observed when a C-H bond is broken in the rate-determining step of a reaction; replacing hydrogen with deuterium can slow down the reaction rate. While the primary reactions of NAPQI often involve nucleophilic attack on the ring rather than C-H bond cleavage of the acetyl group, the deuterated label is invaluable for metabolic and mechanistic studies. For instance, if a minor reaction pathway or a metabolic process involved the cleavage of a C-H bond on the acetyl group, a significant KIE would be observed when comparing the reactivity of NAPQI and its D3 analogue. Furthermore, this compound is widely used as an internal standard in mass spectrometry-based bioanalytical methods to accurately quantify NAPQI, helping to elucidate its metabolic fate and reactivity in complex biological systems.

Future Directions in N Acetyl 4 Benzoquinone Imine D3 Research

Development of Novel Isotopic Probes for Advanced Mechanistic Studies

The development of novel isotopic probes, including NAPQI-D3, is crucial for conducting advanced mechanistic studies of drug metabolism. The substitution of hydrogen with deuterium (B1214612) atoms in the acetyl group of NAPQI creates a molecule with a higher mass, which can be readily distinguished from its non-deuterated counterpart by mass spectrometry. This isotopic labeling allows for precise tracing of the metabolic fate of the acetyl moiety of acetaminophen (B1664979).

Future research will focus on synthesizing a wider array of isotopically labeled probes with deuterium or other stable isotopes like carbon-13 and nitrogen-15 (B135050) at various positions within the NAPQI molecule. These probes will enable researchers to investigate the kinetic isotope effect, providing insights into the rate-limiting steps of enzymatic reactions involved in NAPQI formation and detoxification. By comparing the reaction rates of deuterated and non-deuterated compounds, scientists can elucidate the mechanisms of specific cytochrome P450 enzymes responsible for acetaminophen bioactivation. nih.gov

Integration of Omics Technologies with Deuterated Tracers

The integration of "omics" technologies, such as proteomics and metabolomics, with the use of deuterated tracers like NAPQI-D3, offers a powerful approach to comprehensively study the systemic effects of reactive metabolites. nih.govnih.gov This combination, often referred to as tracer-based metabolomics or fluxomics, allows for the dynamic tracking of metabolic pathways and their perturbations. nih.govnih.gov

In proteomics, NAPQI-D3 can be used to identify and quantify protein adducts formed by the reactive metabolite. By analyzing the mass shift of adducted proteins, researchers can pinpoint the specific proteins targeted by NAPQI and understand how this covalent modification alters their function. This approach can reveal novel cellular targets of acetaminophen toxicity and provide a more detailed picture of the molecular initiating events. nih.govresearchgate.net

In metabolomics, NAPQI-D3 serves as a tracer to follow the downstream metabolic consequences of NAPQI formation. By monitoring the appearance of deuterated metabolites, researchers can map the flux through various metabolic pathways, including glutathione (B108866) conjugation, and identify any previously unknown biotransformation products. nih.govnih.gov This integrated approach provides a holistic view of the cellular response to reactive metabolite exposure, from initial protein adduction to widespread metabolic reprogramming. nih.govnih.gov

Advancements in Analytical Sensitivity and Specificity for Low-Abundance Metabolites

A significant challenge in studying reactive metabolites like NAPQI is their transient nature and low abundance in biological systems. Future research will continue to push the boundaries of analytical sensitivity and specificity to enable the detection and quantification of these elusive species.

High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) is a cornerstone of this effort. tandfonline.comnih.govumcutrecht.nl The development of more sensitive ionization sources and detectors will further lower the limits of detection, allowing for the measurement of trace amounts of NAPQI and its metabolites. researchgate.netnih.gov

Furthermore, the use of isotopically labeled internal standards, such as NAPQI-D3, is critical for accurate quantification. tandfonline.com By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to more reliable and reproducible data. researchgate.net The development of novel sample preparation techniques and derivatization strategies will also play a role in enhancing the detection of low-abundance metabolites. promega.com

Elucidating Uncharacterized Reaction Pathways in Experimental Systems

While the major metabolic pathways of acetaminophen are well-established, there are still uncharacterized reaction pathways of its reactive metabolite, NAPQI, that warrant further investigation. wikipedia.orgresearchgate.netresearchgate.net The use of NAPQI-D3 can aid in the discovery and elucidation of these novel pathways.

For instance, the formation of protein cross-links and the role of non-enzymatic reactions in NAPQI detoxification are areas of active research. pharmgkb.orgsigmaaldrich.cn By tracing the fate of the deuterated label, researchers can identify novel conjugates and degradation products of NAPQI, providing a more complete picture of its chemical reactivity within a biological system. nih.govnih.gov

Studies have shown that NAPQI can react with various cellular nucleophiles besides glutathione, and understanding these alternative detoxification pathways is crucial for a comprehensive assessment of acetaminophen toxicity. nih.govnih.govnih.govnih.gov The use of NAPQI-D3 in combination with sophisticated analytical techniques will be instrumental in identifying and characterizing these minor but potentially significant reaction pathways.

Application of N-Acetyl-4-benzoquinone Imine-D3 in Non-Mammalian Research Models

The use of non-mammalian research models, such as zebrafish and Drosophila, is becoming increasingly prevalent in toxicology research due to their genetic tractability, rapid development, and suitability for high-throughput screening. The application of NAPQI-D3 in these models opens up new avenues for investigating the conserved and divergent mechanisms of acetaminophen toxicity across different species.

Zebrafish, for example, possess a liver and cytochrome P450 enzymes similar to mammals, making them a relevant model for studying drug metabolism and hepatotoxicity. sigmaaldrich.cn By exposing zebrafish larvae to acetaminophen and tracing the formation of NAPQI-D3 and its adducts, researchers can gain insights into the developmental toxicity of acetaminophen and screen for potential therapeutic interventions in a cost-effective and efficient manner.

The data generated from these non-mammalian models, when combined with findings from traditional mammalian systems, can provide a more comprehensive understanding of the fundamental principles of reactive metabolite toxicity and facilitate the translation of research findings to human health.

Q & A

Q. What are the key metabolic pathways involved in the formation and detoxification of NAPQI in hepatic systems?

NAPQI is primarily formed via cytochrome P450 enzymes (CYP3A4 and CYP2E1) during acetaminophen (APAP) metabolism. At therapeutic doses, NAPQI is rapidly detoxified by glutathione (GSH) conjugation. Experimental validation involves:

  • Liver microsomal assays to monitor CYP450 activity using APAP as a substrate.
  • GSH depletion studies to correlate NAPQI accumulation with hepatotoxicity (e.g., using HPLC to quantify GSH-NAPQI adducts) .

Q. What analytical methods are recommended for quantifying NAPQI in in vitro studies?

  • Electrochemical detection : Cyclic voltammetry (CV) can track APAP oxidation to NAPQI at 0.3–0.4 V (vs. Ag/AgCl), with a reversible reduction peak at 0.2–0.3 V, indicative of a 2-electron/2-proton transfer process .
  • Chromatographic techniques : LC-MS/MS with deuterated internal standards (e.g., NAPQI-D3) improves sensitivity and reduces matrix interference .

Q. How does NAPQI interact with cellular macromolecules to induce toxicity?

NAPQI covalently binds to mitochondrial proteins, disrupting electron transport chains and generating oxidative stress. Methodological approaches include:

  • Protein adduct profiling via immunoblotting or MALDI-TOF.
  • Mitochondrial membrane potential assays (e.g., JC-1 staining) to assess dysfunction .

Advanced Research Questions

Q. How can researchers address discrepancies in NAPQI quantification across different experimental models?

Discrepancies often arise from variations in CYP450 isoform expression or GSH levels. Strategies include:

  • Model standardization : Use primary human hepatocytes over rodent models due to interspecies differences in CYP2E1 activity.
  • Cross-validation : Combine electrochemical data (CV peak currents) with LC-MS/MS to confirm redox cycling efficiency and adduct formation .

Q. What methodological considerations are critical when designing studies to investigate NAPQI’s role in enzyme inhibition for neurodegenerative disease research?

  • Enzyme kinetics : Use Michaelis-Menten assays to evaluate NAPQI’s inhibition constants (Ki) for targets like monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).
  • Selectivity controls : Ensure NAPQI does not inhibit peripheral enzymes like phenylalanine hydroxylase (PheOH) by comparing IC50 values across enzyme panels .

Q. How can electrochemical sensors be optimized to study NAPQI’s redox behavior in complex biological matrices?

  • Nanomaterial-modified electrodes : Carbon-based nanomaterials (e.g., Fe–N-doped carbon spheres) enhance electron transfer kinetics and reduce fouling in urine or serum samples.
  • pH optimization : Conduct CV in phosphate buffer (pH 7.4) to mimic physiological conditions and stabilize the quinone-imine redox couple .

Methodological Challenges and Solutions

ChallengeSolutionReference
Low NAPQI stability in aqueous solutionsUse deuterated analogs (NAPQI-D3) to improve isotopic tracing and reduce degradation during LC-MS runs
Interference from urinary metabolites (e.g., uric acid)Employ differential pulse voltammetry (DPV) to resolve overlapping oxidation peaks
Hepatocyte variability in CYP450 expressionPre-treat cells with CYP450 inducers (e.g., rifampicin for CYP3A4) to standardize metabolic activity

Key Data for Experimental Design

  • Molecular weight of NAPQI : 149.15 g/mol (C8H7NO2) .
  • Electrochemical parameters : ΔEp (peak separation) = 60–80 mV for reversible redox couples .
  • Storage conditions : –20°C in DMSO to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.